Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
The compound “Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic molecule that contains a benzofuran core structure. Benzofuran is a heterocyclic compound, also known as a fused ring compound, consisting of a benzene ring fused to a furan ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the benzofuran ring, the ester group, and the halogen atoms could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives are synthesized through various chemical reactions, highlighting their significance in the development of novel synthetic methodologies. For example, the synthesis of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate demonstrates the versatility of benzofuran derivatives in chemical synthesis, potentially leading to compounds with antimicrobial properties (Krawiecka et al., 2012). Similarly, the synthesis of benzofuran bioisosteres of hallucinogenic tryptamines shows the structural manipulation possibilities for targeting specific biological receptors (Tomaszewski et al., 1992).
Biological and Pharmacological Applications
Compounds structurally related to methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate have been explored for various biological activities. For instance, derivatives showing potent antileukemic activity highlight the therapeutic potential of these compounds in chemotherapeutic applications (Gowda et al., 2009). Additionally, the antimicrobial and antitumor activities of new derivatives isolated from marine fungi suggest their relevance in developing new antimicrobial and anticancer agents (Xia et al., 2011).
Antimicrobial Activity
The antimicrobial activity of benzofuran derivatives is a significant area of research. Studies have shown that certain derivatives exhibit antimicrobial properties against a range of Gram-positive and Gram-negative bacteria and yeasts, indicating their potential as antimicrobial agents (Krawiecka et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO4/c1-10-17(18(21)22-2)14-8-13(5-6-16(14)24-10)23-9-11-3-4-12(20)7-15(11)19/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLKFHBOARUMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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